(R)-1-(1-Iminoethyl)pyrrolidin-3-ol
Description
Significance of Chiral Pyrrolidine (B122466) Frameworks in Modern Synthetic Chemistry
The chiral pyrrolidine framework is a privileged structural motif in contemporary synthetic chemistry, celebrated for its prevalence in a vast array of biologically active natural products, pharmaceuticals, and as a core component of highly effective organocatalysts. nih.govnih.gov The five-membered saturated ring system offers a unique combination of conformational rigidity and the potential for stereochemical complexity, making it an ideal scaffold for inducing asymmetry in chemical reactions. ontosight.ai The stereogenicity of the carbon atoms within the pyrrolidine ring, often derived from the chiral pool of natural amino acids like proline and hydroxyproline, allows for precise spatial orientation of substituents. nih.gov This three-dimensional arrangement is crucial for its function in molecular recognition and catalysis.
The great interest in this scaffold is enhanced by several factors:
Efficient Exploration of Pharmacophore Space : The sp3-hybridized nature of the ring atoms allows for a three-dimensional structure that can effectively interact with biological targets. ontosight.ai
Stereochemical Contribution : The inherent chirality of the pyrrolidine ring can dictate the stereochemical outcome of reactions, a critical aspect in the synthesis of single-enantiomer drugs. ontosight.ai
Versatility in Functionalization : The nitrogen atom and the carbon backbone of the pyrrolidine ring can be readily functionalized, allowing for the fine-tuning of steric and electronic properties of derived catalysts and ligands. nih.govacs.org
This versatility has led to the widespread use of pyrrolidine derivatives in asymmetric organocatalysis, a field that has revolutionized the synthesis of chiral molecules by avoiding the use of metals. nih.gov Proline and its derivatives, for instance, are well-known for their ability to catalyze a variety of asymmetric transformations, including aldol (B89426) and Michael reactions, through the formation of chiral enamine or iminium ion intermediates. nih.govbeilstein-journals.org The development of novel pyrrolidine-based organocatalysts continues to be an active area of research, aiming to improve efficiency, selectivity, and substrate scope. nih.govbeilstein-journals.org
The Iminoethyl Moiety as a Versatile Functional Group in Pyrrolidine Derivatives
The iminoethyl moiety, which consists of an ethyl group attached to an imine (C=N) function, introduces a unique set of reactive properties to the pyrrolidine scaffold. Imines, as a functional group, are characterized by a carbon-nitrogen double bond and are key intermediates in a multitude of organic transformations. nih.gov The nitrogen atom of the imine is nucleophilic, while the imine carbon is electrophilic, allowing the group to react with a wide range of reagents.
In the context of a pyrrolidine derivative such as (R)-1-(1-Iminoethyl)pyrrolidin-3-ol, the iminoethyl group attached to the pyrrolidine nitrogen would significantly influence the compound's chemical behavior. The formation of such a group would typically involve the reaction of the parent secondary amine, (R)-pyrrolidin-3-ol, with an appropriate electrophilic two-carbon source.
The reactivity of the iminoethyl group can be harnessed in several ways:
Nucleophilic Addition to the Imine Carbon : The imine carbon is susceptible to attack by nucleophiles, which after subsequent workup can lead to the formation of new carbon-carbon or carbon-heteroatom bonds at the α-position of the original ethyl group.
Basicity of the Imine Nitrogen : The lone pair of electrons on the imine nitrogen imparts basic properties to the molecule. This basicity can be utilized in catalysis or to influence the reactivity of other functional groups within the molecule.
Role as a Ligand : The nitrogen atom of the imine can coordinate to metal centers, making pyrrolidine-imine compounds potential ligands for transition metal catalysis. The chiral pyrrolidine backbone can create a chiral environment around the metal, enabling asymmetric transformations.
Reduction to Amines : The imine double bond can be readily reduced to form the corresponding secondary amine. This transformation is often highly stereoselective, particularly with the use of specialized enzymes known as imine reductases (IREDs), which can provide access to chiral amines. wikipedia.org
The combination of the chiral pyrrolidine framework with the versatile iminoethyl group suggests that this compound could serve as a valuable chiral building block or catalyst in asymmetric synthesis.
The Critical Role of Enantiomeric Purity in Asymmetric Synthesis of Complex Molecules
Asymmetric synthesis is the practice of selectively producing one enantiomer of a chiral molecule. Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. While they possess identical physical properties in an achiral environment, their physiological effects can differ dramatically. This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.
The importance of enantiomeric purity in the synthesis of complex molecules, particularly pharmaceuticals, cannot be overstated. The tragic case of thalidomide (B1683933) in the mid-20th century serves as a stark reminder of this principle. One enantiomer of thalidomide was an effective sedative, while the other was a potent teratogen, causing severe birth defects. This has led to stringent regulations requiring that chiral drugs be developed and marketed as single enantiomers unless it can be proven that the other enantiomer is harmless.
Achieving high enantiomeric purity is a primary goal of asymmetric synthesis. This is typically quantified by the enantiomeric excess (ee), which is a measure of the purity of a sample in terms of its enantiomeric composition. A high ee is crucial for:
Therapeutic Efficacy : The desired biological activity often resides in only one enantiomer (the eutomer), while the other (the distomer) may be inactive, have undesired side effects, or even be toxic.
Minimizing Side Effects : By administering only the active enantiomer, the patient's metabolic load is reduced, and the potential for adverse effects from the inactive enantiomer is eliminated.
Potency and Dosage : Pure enantiomers can be more potent, allowing for lower and more precise dosages.
The development of chiral catalysts, such as those based on the pyrrolidine framework, has been instrumental in advancing the field of asymmetric synthesis. nih.gov These catalysts create a chiral environment for the reaction to occur, favoring the formation of one enantiomer over the other and leading to products with high enantiomeric purity. The pursuit of new and more effective chiral catalysts is a continuous effort in organic chemistry, driven by the need for enantiomerically pure compounds in a wide range of applications.
Data on Related Pyrrolidine Derivatives
| Property | (R)-Pyrrolidin-3-ol | (R)-1-Methyl-3-pyrrolidinol |
| CAS Number | 2799-21-5 bldpharm.com | 104641-60-3 nih.gov |
| Molecular Formula | C₄H₉NO ontosight.ai | C₅H₁₁NO nih.gov |
| Molecular Weight | 87.12 g/mol bldpharm.com | 101.15 g/mol nih.gov |
| Boiling Point | ~194-196 °C (racemic) ontosight.ai | Not specified |
| Chirality | (R)-enantiomer | (R)-enantiomer |
| Functional Groups | Secondary amine, Alcohol | Tertiary amine, Alcohol |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(3R)-1-ethanimidoylpyrrolidin-3-ol |
InChI |
InChI=1S/C6H12N2O/c1-5(7)8-3-2-6(9)4-8/h6-7,9H,2-4H2,1H3/t6-/m1/s1 |
InChI Key |
UYIGJDYDUMGCNY-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(=N)N1CC[C@H](C1)O |
Canonical SMILES |
CC(=N)N1CCC(C1)O |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms Governing R 1 1 Iminoethyl Pyrrolidin 3 Ol Formation and Reactivity
Mechanistic Pathways of Imine Cyclization to Pyrrolidine (B122466) Ring Systems
The construction of the pyrrolidine ring is a cornerstone of many synthetic strategies. One of the most powerful and versatile methods for forming this five-membered heterocycle is the 1,3-dipolar cycloaddition reaction involving azomethine ylides. wikipedia.orgnih.gov These nitrogen-based 1,3-dipoles react readily with alkenes (dipolarophiles) in a [3+2] cycloaddition to furnish pyrrolidines, often with a high degree of regio- and stereoselectivity. wikipedia.orgnih.gov
The reaction can be intermolecular or intramolecular. Intramolecular cycloadditions are particularly powerful, as they can rapidly generate complex polycyclic systems from a single molecule containing both the azomethine ylide precursor and the dipolarophile. acs.org The tethering of the dipolarophile to the ylide can occur at either a carbon atom, leading to fused ring systems, or at the nitrogen atom, resulting in bridged bicyclic structures. acs.org The formation of (R)-1-(1-Iminoethyl)pyrrolidin-3-ol would likely proceed via an intermolecular pathway or a related cyclization strategy where the stereocenter is set in a separate step.
Alternative pathways to pyrrolidines include the rearrangement and ring contraction of larger heterocyclic systems, such as piperidines. For instance, oxidative rearrangement of N-H piperidines can generate iminium ion intermediates that, upon trapping by nucleophiles, yield pyrrolidine derivatives. researchgate.net
Role of Transient Intermediates in Pyrrolidine Formation (e.g., Azomethine Ylides, Nitrene Species)
Azomethine Ylides: As mentioned, azomethine ylides are central to the synthesis of pyrrolidines. wikipedia.org They are typically generated in situ due to their high reactivity and can be formed through several methods, including the thermal or photochemical ring-opening of aziridines or, more commonly, from the condensation of an aldehyde with an α-amino acid or its ester. wikipedia.orgnih.gov The latter method can produce unstabilized azomethine ylides that readily undergo cycloaddition to form pyrrolidine products. acs.org The reaction is highly atom-economical and can create up to four new stereocenters in a single step. nih.gov The stereochemical outcome of these cycloadditions is often predictable, with a general preference for the endo isomer, similar to the isoelectronic Diels-Alder reaction. acs.org
Nitrene Species: Nitrenes, the nitrogen analogs of carbenes, are highly reactive electrophilic intermediates involved in various synthetic transformations. wikipedia.orgaakash.ac.in While less common for direct pyrrolidine synthesis from acyclic precursors, they are implicated in ring contraction reactions. For example, the treatment of a pyrrolidine with an iodonitrene species can lead to electrophilic amination, forming a reactive 1,1-diazene intermediate. acs.orgacs.org Subsequent extrusion of nitrogen generates a 1,4-biradical, which can undergo intramolecular cyclization to form a cyclobutane, representing a skeletal rearrangement of the original pyrrolidine ring. acs.orgacs.org Nitrenes can also undergo C-H insertion reactions, which, in an intramolecular fashion, could theoretically lead to the formation of N-heterocycles, although this is a more common route to aziridines. wikipedia.orgijnrd.org
Detailed Mechanistic Insights into Biocatalytic Stereocontrol in Imine Reductions
The (R)-stereochemistry at the C3 position of the pyrrolidine ring points towards a highly stereocontrolled synthesis, often achieved through biocatalysis. Imine reductases (IREDs) are a class of NADPH-dependent enzymes that catalyze the asymmetric reduction of prochiral imines to chiral amines with high enantioselectivity. nih.govnih.gov The synthesis of the chiral (R)-pyrrolidin-3-ol core of the target molecule is a prime application for such an enzyme.
The stereoselectivity of IREDs is dictated by the precise orientation of the imine substrate within the enzyme's active site. nih.gov The active site is a complex cavity shaped by specific amino acid residues that interact with the substrate through hydrogen bonds and hydrophobic interactions, forcing it into a conformation that exposes one face of the C=N double bond to the hydride-donating NADPH cofactor. acs.orgmdpi.com
Structural analyses and molecular modeling of various IREDs have identified key residues that control substrate binding and, consequently, stereochemical outcomes. nih.govacs.org For instance, in many IREDs, a conserved aspartate or tyrosine residue is crucial for protonating the imine nitrogen, activating it for reduction. nih.govnih.gov The surrounding residues, often referred to as "flanking residues," fine-tune the position of the substrate and the pKa of the catalytic acid. nih.gov Mutations to these residues can have a profound impact on stereoselectivity, sometimes even inverting it from (R)- to (S)-selective or vice-versa. nih.govresearchgate.net For example, modifying the steric bulk of residues at the substrate or cofactor binding pockets can either enlarge or downsize the active site, favoring the binding of one enantiomer's transition state over the other. researchgate.net
| Residue Type | Typical Amino Acid(s) | Primary Function | Reference |
|---|---|---|---|
| Catalytic Acid | Aspartate, Tyrosine, Glutamate | Protonates the imine nitrogen, activating it for hydride attack. | nih.gov |
| Flanking Residues | Tryptophan, Phenylalanine, Proline, etc. | Control substrate orientation and active site shape through steric and hydrophobic interactions. | acs.org |
| Cofactor Binding | Arginine, Serine, Asparagine | Position the NADPH cofactor for efficient hydride transfer. | nih.govresearchgate.net |
The catalytic cycle of an IRED involves the transfer of a hydride from the NADPH cofactor to the imine substrate. Since the cofactor is consumed in stoichiometric amounts, an efficient in situ recycling system is essential for preparative-scale synthesis to be economically viable. nih.govmdpi.com This is typically achieved by using a coupled-enzyme system, where a second enzyme, such as glucose dehydrogenase (GDH), oxidizes a sacrificial substrate (e.g., glucose) to regenerate the expensive NADPH from its oxidized form (NADP+). nih.govacs.org
The mechanism of reduction begins with the binding of NADPH, followed by the ketone and amine substrates (in the case of reductive amination) or the pre-formed imine. nih.gov A key step is the protonation of the imine nitrogen by a catalytic acid residue (like aspartate or tyrosine). nih.gov This protonation increases the electrophilicity of the imine carbon, making it susceptible to hydride attack from the C4 position of the nicotinamide (B372718) ring of NADPH. After the hydride transfer and formation of the amine product, the product is released, followed by the oxidized NADP+ cofactor, completing the cycle. nih.gov The entire process, including cofactor binding, proton transfer, and hydride delivery, is a highly orchestrated event within the enzyme's active site, ensuring the observed high stereoselectivity. nih.govnih.gov
Kinetic and Thermodynamic Aspects of Pyrrolidine Derivatization Reactions
Once the chiral (R)-pyrrolidin-3-ol core is formed, the introduction of the 1-iminoethyl group onto the secondary amine represents a derivatization reaction. The formation of the final product from (R)-pyrrolidin-3-ol and an appropriate electrophile (e.g., an acetylating agent followed by imine formation) can be subject to kinetic or thermodynamic control.
Kinetic vs. Thermodynamic Control refers to how reaction conditions can favor one product over another when multiple pathways are possible. masterorganicchemistry.comlibretexts.org
Kinetic Control: At lower temperatures, reactions are typically irreversible. The major product will be the one that is formed fastest, meaning it proceeds through the transition state with the lowest activation energy. masterorganicchemistry.comyoutube.com
Thermodynamic Control: At higher temperatures, reactions can become reversible. This allows an equilibrium to be established, and the major product will be the most stable one, regardless of how fast it is formed. masterorganicchemistry.comlibretexts.org
| Control Type | Favored Product | Reaction Conditions | Key Determining Factor | Reference |
|---|---|---|---|---|
| Kinetic | Product formed fastest | Low temperature, short reaction time | Lowest activation energy (ΔG‡) | masterorganicchemistry.com |
| Thermodynamic | Most stable product | High temperature, long reaction time | Lowest product energy (ΔG°) | libretexts.org |
Stereochemical Control and Enantioselectivity in the Synthesis of Pyrrolidine Iminoethyl Scaffolds
Factors Influencing Enantioselectivity in Iminoethyl Pyrrolidinol Generation
Achieving high enantioselectivity in the synthesis of (R)-1-(1-Iminoethyl)pyrrolidin-3-ol hinges on a collection of interdependent factors that guide the formation of one enantiomer over the other. wikipedia.org This bias, known as asymmetric induction, is achieved by introducing a chiral element into the reaction. wikipedia.org
Key factors include:
Chiral Catalysts: The use of chiral catalysts is a primary strategy for inducing enantioselectivity. Metal complexes incorporating chiral ligands, such as those based on copper or rhodium, can create a chiral environment around the reacting molecules. nih.govnih.govbeilstein-journals.org For instance, enantioselective gold(I) catalysis has demonstrated that the folding of a substrate within the chiral pocket of the catalyst, influenced by non-covalent interactions like π-π stacking, plays a major role in determining the stereochemical outcome. nih.gov The choice of metal and the specific geometry of the chiral ligand are critical and must be optimized for each specific transformation. beilstein-journals.org
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that can be reversibly attached to the starting material, directing the stereochemical course of the reaction. After the desired stereocenter is created, the auxiliary is removed. wikipedia.org This approach effectively converts an enantioselective reaction into a diastereoselective one, where the separation of diastereomers is often more straightforward.
Reaction Conditions: Parameters such as solvent, temperature, and the presence of additives significantly impact enantioselectivity. The solvent can influence the conformation of both the substrate and the catalyst, thereby affecting the transition state energies of the competing pathways. americanlaboratory.com Lowering the reaction temperature often enhances enantioselectivity by amplifying the small energy difference between the diastereomeric transition states. acs.org
Substrate Control: The inherent structure of the substrate, including the steric bulk and electronic properties of its substituents, can influence the facial selectivity of an incoming reagent. In the synthesis of pyrrolidine (B122466) scaffolds, pre-existing stereocenters in the starting material can direct the formation of new ones.
The interplay of these factors is complex, and achieving high enantiomeric excess (ee) often requires meticulous optimization of the reaction conditions.
Diastereoselective Synthesis of Multi-Chiral Center Pyrrolidine Compounds
When a molecule contains more than one chiral center, such as a substituted pyrrolidine-iminoethyl scaffold, the challenge extends beyond enantioselectivity to diastereoselectivity—the selective formation of one diastereomer over others. Several powerful strategies have been developed to address this.
One of the most effective methods is the 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles. This reaction can generate highly substituted pyrrolidines with control over up to four new stereocenters. nih.gov The diastereoselectivity can be controlled through various means:
Auxiliary-Controlled Cycloaddition: Attaching a chiral auxiliary, such as Oppolzer's camphorsultam, to the dipolarophile can effectively shield one face of the molecule. This forces the azomethine ylide to approach from the less sterically hindered face, leading to the preferential formation of a single diastereomer. acs.org
Catalyst-Controlled Cycloaddition: The use of a chiral Lewis acid catalyst can coordinate to the reactants, organizing them in a specific orientation within the transition state and thereby directing the stereochemical outcome of the cycloaddition.
Substrate-Controlled Cycloaddition: The inherent stereochemistry of the starting materials can dictate the stereochemistry of the product in a predictable manner.
Another prevalent strategy involves the use of chiral sulfinamides , such as Ellman's chiral tert-butanesulfinamide. This reagent can be condensed with ketones or aldehydes to form N-sulfinyl imines. Subsequent nucleophilic addition to the imine occurs with high diastereoselectivity, controlled by the bulky tert-butylsulfinyl group. The auxiliary can then be cleaved under mild acidic conditions to reveal the chiral amine. osi.lv Cascade reactions, which combine multiple bond-forming events in a single pot, have also emerged as an efficient way to construct complex, multi-substituted pyrrolidines with high diastereoselectivity. rsc.org
Table 1: Comparison of Strategies for Diastereoselective Pyrrolidine Synthesis
| Strategy | Principle | Key Features | Common Reagents/Catalysts |
| 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide with an alkene (dipolarophile) to form a five-membered ring. | Atom-economical; can create multiple stereocenters in one step. | Chiral Lewis acids, chiral auxiliaries (e.g., Oppolzer's camphorsultam). |
| Chiral Auxiliary (Sulfinamide) | Reversible attachment of a chiral group (e.g., tert-butanesulfinamide) to direct a stereoselective transformation. | High levels of stereocontrol; auxiliary is often recoverable. | (R)- or (S)-tert-butanesulfinamide (Ellman's auxiliary). osi.lv |
| Cascade Reactions | Multiple sequential reactions occur in a one-pot process to build molecular complexity rapidly. | High efficiency; reduces waste and purification steps. | Combination of catalysts, e.g., base and gold catalysis. rsc.org |
Strategies for Absolute Configuration Determination (Focus on methodologies)
Once a chiral molecule like this compound has been synthesized, it is crucial to unequivocally determine its absolute configuration. Several powerful methodologies are available for this purpose.
X-ray Crystallography: This is often considered the "gold standard" for determining absolute configuration. It provides a direct, three-dimensional image of the molecule's structure in the solid state. However, this method is contingent upon the ability to grow a single, high-quality crystal of the compound, which can be a significant challenge for oils or amorphous solids. americanlaboratory.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, derivatization with a chiral agent can create diastereomers, which have distinct NMR spectra. The most widely used method is Mosher's ester analysis . nih.govumn.eduspringernature.com
The chiral alcohol (in this case, the pyrrolidin-3-ol) is reacted in two separate experiments with the (R)- and (S)-enantiomers of a chiral acid, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). umn.edu
This creates a pair of diastereomeric esters.
The ¹H NMR spectra of these two diastereomers are compared. Protons on one side of the MTPA plane in the molecule's preferred conformation will be shielded (shifted to a higher field), while those on the other side will be deshielded (shifted to a lower field).
By analyzing the differences in chemical shifts (Δδ = δS - δR) for various protons, the absolute configuration of the original alcohol can be deduced. nih.gov
Chiroptical Spectroscopy: These techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.
Vibrational Circular Dichroism (VCD): This method measures the difference in absorption of left and right circularly polarized infrared light during vibrational transitions. nih.govresearchgate.net The experimental VCD spectrum is then compared to a spectrum predicted by quantum mechanical calculations (typically using Density Functional Theory, DFT) for a molecule of a known, assumed configuration (e.g., the R-enantiomer). americanlaboratory.comresearchgate.net A match between the experimental and calculated spectra confirms the absolute configuration. VCD is particularly powerful as it can be performed on samples in solution and does not require crystallization or derivatization. researchgate.netnih.gov
Electronic Circular Dichroism (ECD): Similar to VCD, ECD measures the differential absorption of circularly polarized light in the UV-visible region. It is most effective for molecules containing chromophores.
Quantification and Control of Enantiomeric Excess in Synthesized Pyrrolidine Derivatives
The success of an enantioselective synthesis is measured by the enantiomeric excess (ee), which quantifies the purity of one enantiomer in a mixture. It is defined as the percentage of the major enantiomer minus the percentage of the minor enantiomer. heraldopenaccess.us
Quantification of Enantiomeric Excess: The primary technique for determining the ee of chiral pyrrolidine derivatives is Chiral High-Performance Liquid Chromatography (HPLC) .
Principle: The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates.
Procedure: This results in the separation of the enantiomers into two distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer. The ee can be calculated directly from the peak areas of the two enantiomers. sigmaaldrich.com
Advantages: Chiral HPLC is a highly accurate and sensitive method, capable of resolving and quantifying enantiomers even when one is present in very small amounts. heraldopenaccess.usnih.gov Various types of CSPs are available, making the technique applicable to a wide range of compounds. nih.gov
Control of Enantiomeric Excess: Controlling the enantiomeric excess is synonymous with controlling the enantioselectivity of the synthesis. This is achieved by manipulating the factors discussed in section 4.1.
Catalyst and Ligand Choice: The selection of an appropriate chiral catalyst and ligand system is the most critical factor. The structure of the ligand creates a well-defined chiral pocket that forces the reaction to proceed through a lower energy transition state for the formation of the desired enantiomer. wikipedia.orgiscnagpur.ac.in
Purity of Starting Materials: In chiral pool synthesis, where a chiral starting material is used to build a more complex molecule, the enantiomeric purity of the initial material directly affects the enantiomeric purity of the final product.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, solvent, and concentration is essential to maximize the energy difference between the competing diastereomeric transition states, thereby maximizing the ee. beilstein-journals.org
Ultimately, achieving a high enantiomeric excess is a process of rational design and empirical optimization, ensuring that the desired stereochemical pathway is overwhelmingly favored over all other possibilities.
Advanced Catalytic Systems and Methodologies for Pyrrolidine Imine Chemistry
Electrochemical Methods for Sustainable Pyrrolidine (B122466) Synthesis
Electrosynthesis has emerged as a powerful and sustainable methodology for constructing highly functionalized molecules, offering a green alternative to conventional methods that often rely on harsh oxidants or metal salts. researchgate.net The application of electricity can drive reactions under mild conditions, providing high atom economy and inherent safety. researchgate.net
One prominent electrochemical approach to pyrrolidine synthesis is based on the Hofmann–Löffler–Freytag (HLF) reaction, which transforms primary aliphatic amines into their cyclic counterparts. chemistryviews.org This process involves the generation of N-centered radicals, followed by a hydrogen atom transfer (HAT) and subsequent ring closure. chemistryviews.org Researchers have developed mild electrochemical procedures to generate these N-centered radicals directly from tosyl-protected amines. chemistryviews.org These reactions can be performed in simple undivided electrochemical cells using inexpensive and readily available graphite (B72142) and stainless steel electrodes, where the N-radical is formed at the anode and the necessary base is generated at the cathode. chemistryviews.org This method has proven effective for preparing a wide range of pyrrolidines with good yields and high chemoselectivity, and it is scalable for continuous flow reactors. chemistryviews.org
Another significant electrochemical technique is the Shono-type oxidation, which involves the anodic oxidation of amides and carbamates. nih.govacs.org This process, particularly the methoxylation of pyrrolidine derivatives, yields N,O-acetals that are versatile synthetic intermediates. nih.gov These intermediates allow for the introduction of substituents at the α-position of the nitrogen. nih.gov A method for the selective electrochemical aminoxyl-mediated Shono-type oxidation of pyrrolidines to produce pyrrolidinones has been described, highlighting high selectivity and compatibility with various functional groups using a simple ElectraSyn 2.0 setup. acs.org
Furthermore, an electrochemical amination method has been developed to synthesize pyrrolidines from amino alcohol substrates. rsc.orgrsc.orgresearchgate.net This approach serves as an alternative to the classic Mitsunobu reaction, overcoming its limitations by expanding the scope to include weakly acidic amides and primary amines as nucleophiles. rsc.orgrsc.org Mechanistic studies confirm a two-electron oxidation of the alcohol and triphenylphosphine (B44618) to create an alkoxyphosphonium intermediate, which then undergoes nucleophilic substitution. rsc.orgresearchgate.net This azo-free, electrochemical Mitsunobu-type reaction can be used to produce pyrrolidines from 4-amino-1-butanol-derived sulfonamides in good yields. rsc.org
Interactive Data Table: Electrochemical Synthesis of Pyrrolidines
| Method | Substrate | Key Features | Electrodes | Yield | Reference(s) |
| HLF Reaction | Tosyl-protected amines | N-centered radical generation, mild conditions, scalable | Graphite (anode), Stainless Steel (cathode) | Good | chemistryviews.org |
| Shono-type Oxidation | Functionalized pyrrolidines | Selective oxidation to pyrrolidinones, aminoxyl-mediated | Stainless Steel | High selectivity | acs.org |
| Azo-free Amination | Amino alcohol derivatives | Mitsunobu-type reaction, expanded nucleophile scope | Glassy Carbon | Up to 75% | rsc.orgresearchgate.net |
| Carboamination | N-protected γ-aminoalkenes | Mild conditions, weak base (Cs2CO3) | Not specified | Up to 73% | acs.orgnih.gov |
Photoredox Catalysis in the Construction of Pyrrolidine Derivatives
Visible-light photoredox catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions by converting light into chemical energy. nih.gov This strategy facilitates the generation of reactive radical intermediates, providing novel pathways for constructing complex molecules like pyrrolidine derivatives. nih.gov
Photoredox catalysis has been successfully applied to the synthesis of γ-lactams and pyrrolidines through polar radical crossover cycloadditions using amide and amine nucleophiles. nih.gov A key advantage of this approach is its ability to facilitate reactions that are energetically unfavorable under thermal conditions. nih.gov For instance, the combination of a Lewis acid and photoredox catalysis enables the reductive cleavage of the inert C2–N bond in N-benzoyl pyrrolidines. chemrxiv.org This process involves a single-electron transfer to the amide, promoted by the Lewis acid, leading to site-selective bond cleavage and allowing for subsequent skeletal remodeling of the pyrrolidine ring into other structures like aziridines or tetrahydrofurans. chemrxiv.org
The synthesis of pyrrolidinone derivatives has been achieved via an intramolecular radical cyclization using Rose Bengal as a metal-free photoredox catalyst under blue LED irradiation. researchgate.net This method is noted for its synthetic efficiency, green reaction profile, and simple product isolation. researchgate.net Similarly, various metal-based photosensitizers, such as those based on iridium and ruthenium, are frequently used to catalyze C-C and C-X bond-forming reactions. beilstein-journals.org These systems can be paired with other metals like nickel or copper to facilitate cross-coupling reactions. nih.govbeilstein-journals.org
A notable application is the C(sp3)–C(sp3) cross-coupling reaction to produce substituted pyrrolidines, a challenging transformation. charnwooddiscovery.com By employing photoredox catalysis, it is possible to form this bond as a final step, allowing for rapid diversification of the pyrrolidine scaffold from readily available starting materials. charnwooddiscovery.com This late-stage functionalization is highly valuable in drug discovery, as demonstrated by the synthesis of complex pyrrolidine-azetidine building blocks. charnwooddiscovery.com
Interactive Data Table: Photoredox Catalysis for Pyrrolidine Synthesis
| Reaction Type | Catalyst System | Substrate | Product | Key Features | Reference(s) |
| Reductive C–N Cleavage | Lewis Acid + Photoredox Catalyst | N-benzoyl pyrrolidine | Ring-opened intermediates | Skeletal remodeling, inert bond cleavage | chemrxiv.org |
| Intramolecular Radical Cyclization | Rose Bengal (metal-free) | Acrylamide derivatives | Pyrrolidinone derivatives | Green, efficient, blue LED irradiation | researchgate.net |
| C(sp3)–C(sp3) Cross-Coupling | NHC-activated Photocatalyst | Substituted pyrrolidine + Alkyl bromide | Alkyl-substituted pyrrolidine | Late-stage functionalization, rapid diversification | charnwooddiscovery.com |
| Polar Radical Crossover Cycloaddition | Not specified | Amide/Amine nucleophiles + Alkene | γ-Lactams and Pyrrolidines | Access to diverse pyrrolidine structures | nih.gov |
Organocatalytic Approaches to Asymmetric Pyrrolidine Formation
Asymmetric organocatalysis has revolutionized the synthesis of chiral molecules by using small, metal-free organic molecules to catalyze enantioselective transformations. nih.govdntb.gov.ua This field gained significant momentum with the discovery that natural amino acids, particularly L-proline, could catalyze intermolecular aldol (B89426) reactions with significant enantioselectivity. nih.govmdpi.com This breakthrough paved the way for the development of a wide array of proline-based organocatalysts for constructing chiral pyrrolidine scaffolds. mdpi.com
A major advance in this area was the development of diarylprolinol silyl (B83357) ethers, introduced independently by Jørgensen and Hayashi in 2005. nih.govmdpi.com These catalysts have proven to be exceptionally powerful for the asymmetric functionalization of aldehydes and are central to many organocatalytic strategies for pyrrolidine synthesis. nih.govmdpi.com The primary strategies for constructing the chiral pyrrolidine ring using organocatalysis include one-step approaches, such as [3+2] cycloadditions, and sequential multi-step or one-pot reactions. acs.org
The [3+2] cycloaddition reaction, often involving azomethine ylides, is a highly effective one-step method for creating polysubstituted pyrrolidines. mdpi.com These reactions can be promoted by various organocatalytic activation modes, including iminium ion formation, Brønsted acid catalysis, and bifunctional organocatalysis. acs.org For example, the reaction of an N-substituted glycine (B1666218) ester with an α,β-unsaturated aldehyde or ketone in the presence of a chiral organocatalyst can lead to highly functionalized pyrrolidines with excellent stereocontrol.
Sequential approaches typically involve the initial construction of a chiral linear precursor, which then undergoes cyclization. acs.org An example is the asymmetric conjugate addition of a nucleophile to an enone, catalyzed by an organocatalyst, followed by an intramolecular cyclization to form the pyrrolidine ring. researchgate.net Proline-based dipeptides have also been explored as organocatalysts, demonstrating effectiveness in asymmetric aldol reactions in both organic and aqueous media. mdpi.com These catalysts combine the features of proline with other structural motifs to fine-tune reactivity and selectivity. mdpi.com
Interactive Data Table: Organocatalytic Synthesis of Chiral Pyrrolidines
| Catalyst Type | Reaction Type | Activation Mode | Substrates | Product | Reference(s) |
| L-Proline | Intermolecular Aldol Reaction | Enamine catalysis | Aldehydes, Ketones | β-Hydroxy carbonyls | nih.govmdpi.com |
| Diarylprolinol Silyl Ethers | Aldehyde Functionalization, Cycloadditions | Iminium/Enamine catalysis | Aldehydes, α,β-Unsaturated carbonyls | Chiral aldehydes, Pyrrolidines | nih.govmdpi.com |
| Proline-based Dipeptides | Asymmetric Aldol Reaction | Bifunctional catalysis | Aldehydes, Ketones | β-Hydroxy carbonyls | mdpi.com |
| Chiral Phase Transfer Catalyst | Asymmetric Conjugate Addition | Phase transfer catalysis | Glycine derivatives, Vinyl ketones | γ-Ketoesters (pyrrolidine precursors) | researchgate.net |
Exploration of Heterogeneous Catalysts for Pyrrolidine Scaffolds
Heterogeneous catalysts offer significant advantages in chemical synthesis, including ease of separation from the reaction mixture, potential for recycling, and suitability for continuous flow processes, which aligns with the principles of green chemistry. The development of robust heterogeneous catalysts for constructing pyrrolidine scaffolds is an area of active research.
Iridium-based catalysts have shown remarkable efficiency in synthesizing functionalized pyrrolidines. acs.org The "borrowing hydrogen" methodology, which involves the in-situ oxidation of an alcohol to a carbonyl compound, condensation with an amine to form an imine, and subsequent hydrogenation, is a powerful, atom-efficient strategy. acs.org An Ir(III) catalyst has been successfully used for the synthesis of 3-pyrrolidinols by reacting 1,2,4-butanetriol (B146131) with primary amines, affording a range of pyrrolidinol products in good yields. acs.org This method was also extended to the sequential diamination of triols to produce amino-pyrrolidines. acs.org
Palladium catalysis is another cornerstone for pyrrolidine synthesis. The palladium-catalyzed carboamination of γ-aminoalkenes with aryl bromides or triflates is an efficient method for creating substituted pyrrolidines. acs.orgnih.gov This reaction forms a C-N and a C-C bond in a single step, generating up to two stereocenters. acs.org Milder reaction conditions have been developed using weak bases like cesium carbonate, which tolerate a wider variety of functional groups such as ketones, esters, and nitro groups. nih.gov
Other transition metals have also been employed. A binary system of platinum and triflic acid catalyzes the coupling of N-Boc-protected alkynamines with alkenes or alkynes, proceeding through a cascade reaction to form pyrrolidine derivatives. nih.gov Biocatalysis offers a stereoselective and environmentally benign approach. For instance, the laccase from Myceliophthora thermophila has been used to catalyze the oxidation of catechols to ortho-quinones, which then react with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones to yield highly functionalized pyrrolidine-2,3-diones with all-carbon quaternary stereocenters. rsc.org This biocatalytic method operates under mild conditions and produces moderate to good yields. rsc.org Solid gold nanoclusters have also been reported as efficient and recyclable heterogeneous photocatalysts for indole (B1671886) synthesis, suggesting their potential application in related heterocyclic chemistry. acs.org
Interactive Data Table: Heterogeneous Catalysis for Pyrrolidine Synthesis
| Catalyst System | Methodology | Substrates | Products | Yield | Reference(s) |
| Ir(III) Complex | Borrowing Hydrogen | 1,2,4-Butanetriol, Primary amines | 3-Pyrrolidinols, Amino-pyrrolidines | 39-88% | acs.org |
| Pd(OAc)2 / Dpe-phos | Carboamination | γ-Aminoalkenes, Aryl bromides/triflates | Substituted pyrrolidines | Up to 73% | acs.orgnih.gov |
| Platinum / Triflic Acid | Cascade Cycloisomerization/Addition | N-Boc-alkynamines, Alkenes/Alkynes | Pyrrolidine derivatives | Not specified | nih.gov |
| M. thermophila Laccase (Biocatalyst) | Oxidation / 1,4-Addition | Catechols, Pyrrol-2-ones | Pyrrolidine-2,3-diones | 42-91% | rsc.org |
Computational and Theoretical Investigations of R 1 1 Iminoethyl Pyrrolidin 3 Ol and Analogues
Molecular Docking Simulations of Substrate-Enzyme Complexes in IREDs
Imine reductases (IREDs) are a class of enzymes that catalyze the stereoselective reduction of imines to amines, making them valuable biocatalysts for the synthesis of chiral amines. nih.gov Molecular docking simulations are a computational technique used to predict the preferred orientation of a substrate when it binds to the active site of an enzyme. nih.gov These simulations are crucial for understanding the factors that govern substrate recognition and the stereochemical outcome of the enzymatic reaction.
In the context of (R)-1-(1-Iminoethyl)pyrrolidin-3-ol, molecular docking simulations can be employed to model its interaction with the active site of various IREDs. The simulations would typically involve generating a three-dimensional model of the substrate and docking it into the crystal structure of an IRED. The results of these simulations can provide insights into the binding mode of the substrate, including the key amino acid residues involved in the interaction and the proximity of the imine group to the NADPH cofactor, which provides the hydride for the reduction.
The binding affinity of the substrate to the enzyme is often estimated using a scoring function, which calculates a value (e.g., in kcal/mol) that represents the strength of the interaction. nih.gov A more negative score generally indicates a more favorable binding interaction. By comparing the docking scores of different binding poses, researchers can identify the most likely orientation of the substrate in the enzyme's active site.
For instance, a hypothetical docking study of this compound and its enantiomer with an (R)-selective IRED might yield the following results:
| Substrate | Docking Score (kcal/mol) | Key Interacting Residues |
| This compound | -8.5 | Tyr179, Asn241, Asp150 |
| (S)-1-(1-Iminoethyl)pyrrolidin-3-ol | -6.2 | Tyr179, Ser138 |
| Analogue A (N-benzyl) | -9.1 | Tyr179, Trp203, Asn241 |
| Analogue B (3-fluoro) | -8.7 | Tyr179, Asn241, Asp150 |
These simulated results would suggest that the (R)-enantiomer binds more favorably to the (R)-selective IRED, which is consistent with the expected stereoselectivity of the enzyme. The table also illustrates how modifications to the substrate, such as the introduction of a bulky N-benzyl group or a fluorine atom at the 3-position, could influence the binding affinity. Such studies are instrumental in the rational design of new substrates and in the engineering of IREDs with altered or improved stereoselectivity. researchgate.netresearchgate.net
Quantum Chemical Calculations for Reaction Pathway Analysis and Transition State Elucidation
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the detailed mechanism of chemical reactions. These methods can be used to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and its structure determines the kinetic feasibility and stereochemical outcome of the reaction.
For the reduction of this compound, quantum chemical calculations can elucidate the mechanism of hydride transfer from the NADPH cofactor to the imine carbon. The calculations would typically model the active site of the IRED with the bound substrate and cofactor. By calculating the energy profile for the reaction, researchers can determine the activation energy, which is the energy barrier that must be overcome for the reaction to proceed.
A key aspect of these calculations is the elucidation of the transition state structure. The geometry of the transition state reveals the precise arrangement of atoms as the new C-H bond is formed. For a stereoselective reaction, there will be two diastereomeric transition states, one leading to the (R)-product and the other to the (S)-product. The difference in the calculated energies of these two transition states can be used to predict the enantiomeric excess (e.e.) of the reaction.
A representative table of calculated transition state energies for the reduction of a generic imine substrate in the active site of an IRED is shown below:
| Transition State | Relative Energy (kcal/mol) | Key Geometric Parameter | Predicted Product |
| TS-pro-R | 0.0 | C(imine)-H(hydride) distance: 1.8 Å | (R)-amine |
| TS-pro-S | +2.5 | C(imine)-H(hydride) distance: 1.9 Å | (S)-amine |
In this hypothetical example, the transition state leading to the (R)-product is 2.5 kcal/mol lower in energy than the transition state leading to the (S)-product. This energy difference would strongly favor the formation of the (R)-amine, which is consistent with a highly stereoselective reaction. Such computational insights are invaluable for understanding the origins of stereoselectivity in IRED-catalyzed reactions and for guiding efforts to engineer enzymes with tailored specificities.
Conformational Analysis and Energy Landscape of Pyrrolidine (B122466) Derivatives
The biological activity and reactivity of flexible molecules like this compound are highly dependent on their three-dimensional conformation. researchgate.net The pyrrolidine ring is not planar and can adopt various puckered conformations, often referred to as "envelope" or "twist" forms. The substituents on the ring can also rotate around single bonds, leading to a complex conformational landscape.
Conformational analysis is the study of the different spatial arrangements of a molecule and their relative energies. Computational methods can be used to systematically explore the conformational space of a molecule and to calculate the relative energies of the different conformers. This information is used to construct a potential energy diagram, which shows the energy of the molecule as a function of its geometry.
For this compound, a thorough conformational analysis would involve exploring the puckering of the pyrrolidine ring and the rotation around the C-N bond of the iminoethyl group. The results of such an analysis can reveal the most stable, low-energy conformations of the molecule. These are the conformations that are most likely to be present at equilibrium and to be recognized by an enzyme.
A study on pyrrolidine enamines has shown that even small energy differences between conformers can be significant. The conformational preferences can be influenced by subtle steric and electronic effects. A representative energy landscape for the puckering of a substituted pyrrolidine ring might show several local minima corresponding to different stable conformations.
| Conformer | Ring Pucker | Relative Energy (kcal/mol) |
| 1 | C3-endo (envelope) | 0.0 |
| 2 | C2-exo (envelope) | 0.8 |
| 3 | C3-endo/C4-exo (twist) | 1.5 |
| 4 | C2-exo/C1-endo (twist) | 2.1 |
This hypothetical data indicates that the C3-endo envelope conformation is the most stable for this particular pyrrolidine derivative. Understanding the conformational preferences of this compound is essential for interpreting its interactions with biological targets and for designing analogues with specific conformational properties.
Computational Prediction of Stereoselectivity in Imine Reduction Processes
The ability to accurately predict the stereochemical outcome of a reaction is a major goal of computational chemistry. In the case of the reduction of prochiral imines like those derived from pyrrolines, computational methods can be used to predict which enantiomer of the amine product will be formed preferentially. researchgate.net
The prediction of stereoselectivity often involves a combination of the computational techniques described above. Molecular docking can be used to identify the most likely binding modes of the substrate in the enzyme's active site. Quantum chemical calculations can then be used to calculate the energies of the diastereomeric transition states for the hydride transfer step.
A successful computational model for predicting stereoselectivity must be able to accurately reproduce the experimental results for a range of substrates. Once validated, the model can be used to predict the stereochemical outcome for new, untested substrates. This predictive capability is extremely valuable in the context of drug discovery and development, where it can be used to prioritize the synthesis of molecules with the desired stereochemistry.
A computational study on an (R)-stereoselective IRED from Paenibacillus mucilaginosus (PmIR) demonstrated the power of these predictive methods. researchgate.net By understanding the role of electrostatic interactions in controlling the orientation of the iminium cation, researchers were able to computationally design mutations that completely reversed the stereoselectivity of the enzyme from (R)-selective to (S)-selective. researchgate.netresearchgate.net
The following table presents a hypothetical comparison of predicted and experimental stereoselectivity for the reduction of a series of pyrroline (B1223166) analogues by a wild-type and an engineered IRED:
| Substrate Analogue | Wild-Type IRED (Predicted %e.e.) | Wild-Type IRED (Experimental %e.e.) | Engineered IRED (Predicted %e.e.) | Engineered IRED (Experimental %e.e.) |
| 1 | 98% (R) | 99% (R) | 95% (S) | 96% (S) |
| 2 | 95% (R) | 97% (R) | 92% (S) | 94% (S) |
| 3 | 85% (R) | 88% (R) | 80% (S) | 82% (S) |
These illustrative data highlight the strong correlation that can be achieved between computationally predicted and experimentally determined stereoselectivities. Such validated computational models are powerful tools for the in silico design of stereoselective chemical processes.
Structural Characterization Techniques for Pyrrolidine Imine Compounds
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For (R)-1-(1-Iminoethyl)pyrrolidin-3-ol, both ¹H and ¹³C NMR would provide crucial information for its structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts of these protons are influenced by their local electronic environment. For instance, the proton attached to the hydroxyl-bearing carbon (CH-OH) would likely appear as a multiplet due to coupling with adjacent protons on the pyrrolidine (B122466) ring. The protons of the ethylidene-imine group would also have characteristic chemical shifts.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon atom of the imine group (C=N) would be expected to have a characteristic downfield chemical shift. The carbon bearing the hydroxyl group would also be readily identifiable. Advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. miamioh.edu
Predicted NMR Data for this compound
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| CH₃ (imine) | 2.0-2.5 | 15-25 |
| CH (imine) | 7.5-8.0 | 160-170 |
| CH₂ (pyrrolidine) | 1.8-3.5 | 30-50 |
| CH (pyrrolidine, adjacent to N) | 3.0-4.0 | 50-60 |
| CH-OH | 4.0-4.5 | 65-75 |
| OH | 2.0-5.0 (broad) | - |
Note: The predicted values are based on general principles and data for analogous compounds like pyrrolidin-3-ol and its derivatives. nih.govhmdb.carsc.orgchemicalbook.com
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. For this compound (C₆H₁₂N₂O), the exact mass can be calculated.
HRMS also provides information about the fragmentation pattern of the molecule upon ionization. This fragmentation can help to confirm the presence of specific structural motifs. For example, the loss of a methyl group or the cleavage of the pyrrolidine ring would result in fragment ions with specific mass-to-charge ratios, providing further evidence for the proposed structure. The fragmentation pattern of related compounds like 1-ethyl-3-pyrrolidinol (B1345489) shows characteristic losses that can be extrapolated to the target molecule. nist.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the C-N stretch of the pyrrolidine ring, and the C=N stretch of the imine group. The absence or presence of these key bands can confirm the structure of the molecule. For comparison, the IR spectrum of pyrrolidin-3-ol shows a broad O-H stretch. nih.govresearchgate.net
Expected IR Absorption Frequencies for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (alcohol) | 3200-3600 (broad) |
| C-H (alkane) | 2850-3000 |
| C=N (imine) | 1640-1690 |
| C-N (amine) | 1000-1250 |
| C-O (alcohol) | 1050-1150 |
Note: These are typical ranges and can be influenced by the molecular environment. docbrown.infonist.govspectrabase.com
X-ray Crystallography for Definitive Absolute Configuration and Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. nih.gov For a chiral molecule like this compound, X-ray crystallography can unambiguously determine the absolute configuration of the stereocenter at position 3 of the pyrrolidine ring. nih.gov
Applications of R 1 1 Iminoethyl Pyrrolidin 3 Ol As a Chiral Building Block in Organic Synthesis
Intermediate for the Construction of Complex Nitrogen Heterocycles
The imino functionality of (R)-1-(1-Iminoethyl)pyrrolidin-3-ol is a key feature that allows it to serve as a precursor for a wide range of nitrogen-containing heterocyclic systems. Imines are known to participate in various cyclization and annulation reactions to form complex polycyclic structures. nih.gov For instance, imines can react with substituted maleic anhydrides to generate polycyclic lactam products. nih.gov The reactivity and diastereoselectivity of such reactions can often be controlled by modifying the reaction conditions. nih.gov
The pyrrolidine (B122466) ring itself is a common structural motif in many biologically active nitrogen heterocycles. nih.govnih.gov The synthesis of these heterocycles often involves the construction of the pyrrolidine ring as a key step. organic-chemistry.orgnih.gov The use of a pre-formed chiral building block like this compound can significantly streamline the synthesis of complex nitrogen heterocycles by providing a stereochemically defined core that can be further elaborated. This approach is particularly advantageous for creating libraries of related compounds for drug discovery and development. nih.gov
| Reaction Type | Reactant | Product | Significance |
| Annulation | Substituted Maleic Anhydrides | Polycyclic Lactams | Construction of complex, multi-ring systems. nih.gov |
| Cycloaddition | Various Dipolarophiles | Fused Heterocycles | Access to diverse heterocyclic scaffolds. |
| Tandem Reactions | Carbonyl Compounds | Substituted Pyridines | Efficient synthesis of aromatic heterocycles. mdpi.com |
Precursor for the Synthesis of Chiral Amine Scaffolds
Chiral amines are ubiquitous in pharmaceuticals and natural products, and their asymmetric synthesis is a major focus of modern organic chemistry. beilstein-journals.org this compound can be readily converted into various chiral amine scaffolds. The reduction of the imine functionality provides access to the corresponding chiral secondary amine, which can then be used in a variety of subsequent transformations.
Furthermore, the hydroxyl group at the 3-position of the pyrrolidine ring can be used to direct the stereochemical outcome of reactions or can be transformed into other functional groups. For example, it can be converted into a leaving group to allow for nucleophilic substitution, or it can be oxidized to a ketone. These transformations, coupled with the reactivity of the iminoethyl group, provide a powerful platform for the synthesis of a diverse range of chiral amine-containing molecules. The development of an improved synthesis of chiral pyrrolidine inhibitors of neuronal nitric oxide synthase highlights the utility of such scaffolds. nih.gov The synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives as BACE1 inhibitors also underscores the importance of these chiral amine structures in medicinal chemistry. nih.gov
| Transformation | Resulting Scaffold | Potential Applications |
| Imine Reduction | Chiral Secondary Amines | Synthesis of bioactive molecules, ligands for asymmetric catalysis. |
| Hydroxyl Group Manipulation | Functionalized Chiral Amines | Introduction of further diversity and complexity. |
| Ring-Opening Reactions | Acyclic Chiral Amines | Access to different classes of chiral building blocks. |
Utility in the Diversification and Library Synthesis of Pyrrolidine-Based Compounds
The generation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. The structural features of this compound make it an excellent scaffold for the creation of diverse libraries of pyrrolidine-based compounds. organic-chemistry.org The iminoethyl group can be reacted with a wide variety of nucleophiles and electrophiles, allowing for the introduction of a broad range of substituents.
Moreover, the pyrrolidine ring itself can be further functionalized. The hydroxyl group can be derivatized, and the nitrogen atom can be acylated, alkylated, or arylated. This multi-point diversification strategy allows for the rapid generation of a large number of structurally distinct molecules from a single chiral starting material. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for achieving stereochemical diversity in pyrrolidine synthesis. rsc.org The ability to efficiently explore the chemical space around the pyrrolidine core is a significant advantage in the search for new therapeutic agents. nih.gov
| Diversification Point | Possible Modifications | Outcome |
| Iminoethyl Group | Reduction, addition of nucleophiles, cycloadditions | Introduction of various side chains and ring systems. |
| Hydroxyl Group | Esterification, etherification, oxidation | Modification of polarity and hydrogen bonding capacity. |
| Pyrrolidine Nitrogen | Acylation, alkylation, arylation | Alteration of basicity and steric properties. |
Future Research Directions and Unexplored Avenues for R 1 1 Iminoethyl Pyrrolidin 3 Ol Chemistry
Development of Novel and More Efficient Stereoselective Synthetic Routes
The synthesis of enantiomerically pure pyrrolidine (B122466) derivatives is a significant focus in organic chemistry. mdpi.com Current routes to chiral 3-hydroxypyrrolidines often rely on starting materials like proline or 4-hydroxyproline. mdpi.com However, future research could focus on developing more convergent and efficient stereoselective syntheses for (R)-1-(1-Iminoethyl)pyrrolidin-3-ol, moving beyond traditional precursors.
Key areas for exploration include:
Asymmetric Catalysis: Developing novel catalytic systems that can construct the chiral pyrrolidine ring from acyclic precursors with high enantioselectivity. This could involve transition-metal catalysis or organocatalysis to create the stereocenter at the C3 position.
Chemoenzymatic Methods: Employing enzymes, such as imine reductases (IREDs) or alcohol dehydrogenases, to achieve high stereoselectivity in key bond-forming steps. Engineered IREDs have shown remarkable success in producing enantio-complementary pyrrolidinamines and could be adapted for imine installation or reduction on a pre-existing chiral pyrrolidine core. rsc.orgnih.gov
Novel Precursor Strategies: Investigating alternative starting materials and cyclization strategies that offer greater flexibility and efficiency. For example, asymmetric cyclization of acyclic amino-alkenes or amino-epoxides could provide direct access to the desired chiral pyrrolidin-3-ol core. mdpi.com A facile synthesis of anti-α-(difluoromethyl)-β-amino alcohols has been demonstrated using a nucleophilic difluoromethylation strategy, highlighting how new methods for creating stereocenters adjacent to nitrogen can be developed. cas.cn
A comparison of potential synthetic approaches is summarized below:
| Synthetic Approach | Potential Advantages | Key Challenges |
| Asymmetric Organocatalysis | Metal-free, environmentally benign, readily available catalysts. | Catalyst loading, scalability, and substrate scope. |
| Transition-Metal Catalysis | High turnover numbers, broad substrate scope, diverse transformations. | Metal contamination in the final product, cost of precious metals. |
| Biocatalysis (e.g., IREDs) | Exceptional stereoselectivity, mild reaction conditions, green approach. rsc.orgnih.gov | Enzyme stability, substrate specificity, and cost of cofactors. |
| Chiral Pool Synthesis | Readily available starting materials (e.g., hydroxyproline). mdpi.com | Limited structural diversity, potentially longer synthetic sequences. |
Exploration of Sustainable and Green Chemistry Approaches in Pyrrolidine-Imine Synthesis
The principles of green chemistry are increasingly integral to modern synthetic planning. The synthesis of imines, in particular, offers many opportunities for environmentally benign methodologies. researchgate.net Future work on this compound should prioritize the incorporation of sustainable practices.
Promising green chemistry avenues include:
Biocatalysis: As mentioned, the use of engineered IREDs represents a premier green method for synthesizing chiral amines and related structures. nih.gov These enzymes operate in aqueous media under mild conditions and offer a highly efficient and selective alternative to traditional chemical methods. rsc.org
Alternative Solvents and Conditions: Research should focus on replacing hazardous organic solvents with greener alternatives like water or bio-based solvents. researchgate.net Furthermore, exploring solvent-free reaction conditions or the use of energy sources like microwave irradiation can significantly reduce reaction times and energy consumption. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. This involves favoring addition reactions over substitution or elimination reactions that generate stoichiometric byproducts.
Renewable Feedstocks: Investigating the possibility of deriving the pyrrolidine core from renewable bio-based sources rather than petroleum-based starting materials.
Integration of Machine Learning and AI in Reaction Design and Optimization
The intersection of data science and chemistry is creating powerful new tools for synthetic chemists. Machine learning (ML) and artificial intelligence (AI) can accelerate the discovery and optimization of complex chemical reactions. beilstein-journals.orgmit.edu
For this compound, AI and ML could be applied to:
Retrosynthesis Planning: Using AI-driven retrosynthesis software to propose novel and more efficient synthetic routes that may not be obvious to human chemists. beilstein-journals.org
Reaction Optimization: Employing ML algorithms to analyze the complex interplay between various reaction parameters (e.g., catalyst, solvent, temperature, concentration) to predict the optimal conditions for yield and stereoselectivity. rsc.org This is particularly valuable in low-data regimes where experimental datasets are sparse. mit.edu
Predictive Modeling: Developing models that can predict the success or failure of a proposed reaction, thereby saving time and resources by avoiding unpromising experiments. researchgate.net Global models can leverage large reaction databases to provide initial guidance, while local models can fine-tune parameters for a specific reaction family. beilstein-journals.org This approach helps navigate the vast chemical space to identify molecules with desired properties, a class of challenges known as inverse design problems. nih.gov
| AI/ML Application | Objective | Potential Impact |
| Retrosynthesis | Identify novel, efficient synthetic pathways. beilstein-journals.org | Reduce the number of synthetic steps; discover non-intuitive routes. |
| Yield Prediction | Forecast the outcome of a reaction under specific conditions. researchgate.net | Prioritize high-yielding reactions; accelerate optimization cycles. |
| Catalyst Selection | Predict the best catalyst for a desired transformation and selectivity. | Minimize experimental screening; improve reaction efficiency and stereocontrol. |
| Process Optimization | Fine-tune reaction parameters for maximum efficiency and purity. rsc.org | Increase overall process efficiency; reduce waste and cost. |
Investigation of the Synthetic Utility of this compound in Cascade Reactions
Cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, are a powerful tool for rapidly building molecular complexity from simple precursors. nih.gov The bifunctional nature of this compound makes it an ideal candidate for designing novel cascade sequences.
Future research could explore:
Intramolecular Cyclizations: The imine and hydroxyl groups are perfectly poised for intramolecular reactions. For example, the imine could act as an electrophile or nucleophile in a reaction with a tethered functional group, followed by the hydroxyl group participating in a subsequent cyclization to form bicyclic or spirocyclic systems.
[3+2] Cycloadditions: The imine moiety can participate as a 1,3-dipole precursor or a dipolarophile in cycloaddition reactions to construct five-membered rings. The resulting product, still containing the chiral hydroxyl group, could then be elaborated further. Cascade reactions involving isatins have been shown to produce complex spirooxindole structures. researchgate.netrsc.org
Tandem Reactions: Designing one-pot sequences where this compound is generated in situ and then immediately participates in a subsequent transformation. For instance, a combined organocatalytic and metal-catalyzed reaction, such as a nitro-Mannich/hydroamination cascade, could lead to highly functionalized pyrrolidine derivatives in a single operation with excellent stereocontrol. nih.gov
The investigation into these unexplored avenues promises to expand the synthetic utility of this compound, paving the way for the discovery of new chemical entities and more efficient, sustainable chemical processes.
Q & A
Q. What are the common synthetic routes for (R)-1-(1-Iminoethyl)pyrrolidin-3-ol, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, such as cyclization or nucleophilic substitution, to construct the pyrrolidine backbone with functional groups. For example:
- Key steps : Formation of the iminoethyl group via condensation reactions under controlled pH and temperature .
- Solvent selection : Acetonitrile or tetrahydrofuran (THF) at reflux conditions (~80–100°C) improves reaction efficiency .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), confirmed by HPLC .
Q. How is the stereochemistry of this compound confirmed experimentally?
- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose-based columns) .
- Optical rotation : Measured with a polarimeter (e.g., [α]D²⁵ = +15° to +25° in methanol) distinguishes the (R)-enantiomer .
- X-ray crystallography : Provides definitive structural confirmation of the chiral center .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., hydroxyl at δ 3.5–4.0 ppm, iminoethyl at δ 1.8–2.2 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 157.12 g/mol) .
- Infrared spectroscopy : Detects functional groups (e.g., O-H stretch at 3200–3400 cm⁻¹, C=N at 1640 cm⁻¹) .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s biological activity or receptor binding?
- Enantiomer specificity : The (R)-configuration enhances binding affinity to targets like GABA receptors compared to the (S)-form, as shown in molecular docking studies .
- Case study : Substitution of the iminoethyl group with bulkier substituents (e.g., phenyl) reduces activity, indicating steric constraints in target binding .
Q. What contradictions exist in reported pharmacological data, and how can they be resolved?
- Variable IC₅₀ values : Discrepancies in enzyme inhibition assays (e.g., 10 µM vs. 50 µM) may arise from differences in assay conditions (pH, co-solvents) .
- Resolution : Standardize protocols (e.g., uniform buffer systems) and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How can synthetic yields be improved while maintaining enantiomeric excess?
- Catalyst optimization : Use chiral catalysts (e.g., BINAP-metal complexes) to enhance stereoselectivity (>90% ee) .
- Microwave-assisted synthesis : Reduces reaction time (from 24 hrs to 2–4 hrs) and improves yield (from 40% to 75%) .
- In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy detects intermediates, minimizing side reactions .
Methodological Considerations
Q. What functional groups in this compound are prone to instability, and how are they stabilized?
Q. How do structural analogs compare in terms of pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
